molecular formula C13H9Cl2NO3 B1303871 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338977-51-8

1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B1303871
CAS No.: 338977-51-8
M. Wt: 298.12 g/mol
InChI Key: YSTQCTRTEYLKKA-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group attached to a pyridinecarboxylic acid moiety. The presence of chlorine atoms in the benzyl group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a phase transfer catalyst to enhance the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms enhances its ability to interact with biological molecules, such as proteins and enzymes, leading to various biological effects. The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is unique due to its specific structure, which combines the reactivity of the dichlorobenzyl group with the versatility of the pyridinecarboxylic acid moiety. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-9-4-3-8(11(15)6-9)7-16-5-1-2-10(12(16)17)13(18)19/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTQCTRTEYLKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377466
Record name 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338977-51-8
Record name 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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